molecular formula C22H21N3O3S2 B10881056 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide

Cat. No.: B10881056
M. Wt: 439.6 g/mol
InChI Key: QIFKXTLXLGJDKT-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide is a complex organic compound that features a benzothiophene core, a phthalimide moiety, and a butanamide chain with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzothiophene, phthalic anhydride, and 4-(methylsulfanyl)butanoic acid.

    Step 1 Formation of Benzothiophene Derivative: The 2-aminobenzothiophene undergoes a cyanoethylation reaction to introduce the cyano group at the 3-position.

    Step 2 Phthalimide Formation: Phthalic anhydride reacts with ammonia or an amine to form the phthalimide moiety.

    Step 3 Coupling Reaction: The benzothiophene derivative is coupled with the phthalimide moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Step 4 Introduction of Butanamide Chain: The final step involves the attachment of the 4-(methylsulfanyl)butanoic acid to the coupled intermediate, again using a coupling agent and base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

Industry

    Polymer Science: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π interactions, while the cyano and phthalimide groups can form hydrogen bonds or electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzothiazolyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Similar structure but with a benzothiazole core.

    N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: Lacks the butanamide chain and methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group and the butanamide chain in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide distinguishes it from other similar compounds. These features may enhance its binding affinity to specific targets or alter its physicochemical properties, making it more suitable for certain applications.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanamide

InChI

InChI=1S/C22H21N3O3S2/c1-29-11-10-17(25-21(27)14-7-2-3-8-15(14)22(25)28)19(26)24-20-16(12-23)13-6-4-5-9-18(13)30-20/h2-3,7-8,17H,4-6,9-11H2,1H3,(H,24,26)

InChI Key

QIFKXTLXLGJDKT-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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